4-Bromo-3,3-dimethylindoline

Overview

Description

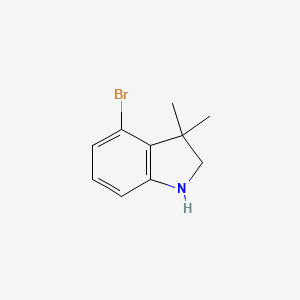

4-Bromo-3,3-dimethylindoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and two methyl groups at the 3-position distinguishes this compound from other indoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylindoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with organolithium reagents to form new carbon-carbon bonds.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3,3-dimethylindoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Organolithium reagents, typically in anhydrous ether solvents, at low temperatures.

Oxidation: Potassium permanganate in aqueous solutions, often at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether solvents, under inert atmosphere.

Major Products

Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation: Formation of indole derivatives.

Reduction: Formation of 3,3-dimethylindoline.

Scientific Research Applications

4-Bromo-3,3-dimethylindoline has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of new materials with specific electronic properties.

Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.

Biological Studies: The compound is used to study the biological activity of indoline derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethylindoline involves its interaction with various molecular targets. The bromine atom and the indoline ring system allow the compound to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylindoline: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Chloro-3,3-dimethylindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Bromoindoline: Lacks the two methyl groups, affecting its steric and electronic properties.

Uniqueness

4-Bromo-3,3-dimethylindoline is unique due to the combination of the bromine atom and the two methyl groups. This combination enhances its reactivity in substitution reactions and provides steric hindrance that can influence its interactions with other molecules. These properties make it a valuable compound in various fields of research and industrial applications .

Biological Activity

4-Bromo-3,3-dimethylindoline is a compound with significant potential in various fields of biological and pharmaceutical research. Its unique structure, characterized by a bromine atom and two methyl groups on the indoline framework, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 1227418-26-9) is an indoline derivative with the following structural formula:

The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound's bromine atom allows for participation in electrophilic reactions, while the indoline ring system can engage in nucleophilic interactions. These characteristics enable it to modulate enzyme activity and receptor interactions, leading to diverse biological effects.

Key Mechanisms:

- Electrophilic Substitution : The bromine atom facilitates electrophilic aromatic substitution reactions.

- Nucleophilic Attack : The indoline nitrogen can act as a nucleophile in chemical transformations.

- Enzyme Modulation : Interactions with specific enzymes can alter metabolic pathways.

Applications in Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various drug candidates. Its role in pharmaceutical research includes:

- Synthesis of Indoline Derivatives : The compound is utilized to create more complex indoline derivatives that may exhibit therapeutic properties.

- Potential Anticancer Activity : Some studies suggest that indoline derivatives may possess anticancer properties due to their ability to interfere with cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Reactivity |

|---|---|---|

| 3,3-Dimethylindoline | Lacks bromine; less reactive | Lower electrophilic character |

| 4-Chloro-3,3-dimethylindoline | Chlorine instead of bromine; different reactivity | Varies in substitution reactions |

| 4-Bromoindoline | Lacks methyl groups; altered sterics | Different electronic properties |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

-

Synthesis and Anticancer Activity :

A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression. -

Antioxidant Properties :

Research indicated that this compound displays antioxidant properties through radical scavenging activities. It effectively inhibited lipid peroxidation in cellular models . -

Neuroprotective Effects :

In animal models, compounds derived from this compound showed neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative disease treatment .

Properties

IUPAC Name |

4-bromo-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJRWRRMADSCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695038 | |

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227418-26-9 | |

| Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.